{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
The compound {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic molecule featuring an isoxazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction, often catalyzed by Cu(I) or Ru(II) to form the isoxazole moiety
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
The compound {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl and piperazine moieties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperazine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and other industrial processes.
Mechanism of Action
The mechanism of action of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
- {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ETHANONE
- {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PROPANE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-8-10-20(11-9-17)33(29,30)27-14-12-26(13-15-27)24(28)21-6-4-5-7-23(21)31-16-22-18(2)25-32-19(22)3/h4-11H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCCBMUCJNFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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